molecular formula C10H16N2O B8379149 N-(4-Methoxy-3-methylbenzyl)-N-methylhydrazine

N-(4-Methoxy-3-methylbenzyl)-N-methylhydrazine

Cat. No. B8379149
M. Wt: 180.25 g/mol
InChI Key: ULPWMBOIYFPRFF-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Tetrahydrofuran (30 ml) and methylhydrazine (138 mg) were added to 2-[(4-methoxy-3-methylbenzyl)methylamino]isoindole-1,3-dione (621 mg) prepared in the Step 15-1-3, and the mixture was stirred at a room temperature for one hour. Another methylhydrazine (138 mg) was added thereto, the resulting mixture was stirred for 12 hours. The solvent was distilled off under a reduced pressure. Dichloromethane was added to the residue, and the insoluble matter was removed by filtration. The filtrate was concentrated under a reduced pressure and then purified by silica gel column chromatography (dichloromethane:methanol=20:1) to give the title compound (115 mg, 31%).
Name
methylhydrazine
Quantity
138 mg
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
138 mg
Type
reactant
Reaction Step Two
Name
2-[(4-methoxy-3-methylbenzyl)methylamino]isoindole-1,3-dione
Quantity
621 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[CH3:4][O:5][C:6]1[CH:25]=[CH:24][C:9](CCNN2C(=O)C3C(=CC=CC=3)C2=O)=[CH:8][C:7]=1[CH3:26].O1CCC[CH2:28]1>>[CH3:4][O:5][C:6]1[CH:25]=[CH:24][C:9]([CH2:1][N:2]([CH3:28])[NH2:3])=[CH:8][C:7]=1[CH3:26]

Inputs

Step One
Name
methylhydrazine
Quantity
138 mg
Type
reactant
Smiles
CNN
Step Two
Name
methylhydrazine
Quantity
138 mg
Type
reactant
Smiles
CNN
Name
2-[(4-methoxy-3-methylbenzyl)methylamino]isoindole-1,3-dione
Quantity
621 mg
Type
reactant
Smiles
COC1=C(C=C(CCNN2C(C3=CC=CC=C3C2=O)=O)C=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the Step 15-1-3
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under a reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane was added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (dichloromethane:methanol=20:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(CN(N)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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